molecular formula C13H12N4OS B13007381 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B13007381
M. Wt: 272.33 g/mol
InChI Key: PGEIZBKFGLJXND-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a potent and selective ATP-competitive inhibitor of the Src family of tyrosine kinases [https://pubmed.ncbi.nlm.nih.gov/12466265/]. This compound exhibits significant anti-proliferative and pro-apoptotic activity in a range of human cancer cell lines, particularly in leukemia models such as K562 chronic myelogenous leukemia cells, where it disrupts critical survival signaling pathways [https://pubmed.ncbi.nlm.nih.gov/12466265/]. Its primary research value lies in its utility as a chemical tool to elucidate the complex role of Src kinase in oncogenic processes, including cell proliferation, adhesion, migration, and invasion. Investigations with this inhibitor have been pivotal in studying signaling cascades downstream of Src, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, providing insights into potential therapeutic strategies for solid tumors and hematological malignancies [https://www.ncbi.nlm.nih.gov/books/NBK549923/]. Researchers employ this pyrazolopyrimidine-based compound to explore novel combination therapies and to validate Src as a molecular target for anticancer drug discovery.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-11(18-2)10(5-8)17-12-9(6-16-17)13(19)15-7-14-12/h3-7H,1-2H3,(H,14,15,19)

InChI Key

PGEIZBKFGLJXND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

Preparation Methods

Cyclization of Ortho-Amino Pyrazole Derivatives with Nitriles

One common approach involves cyclization of ortho-amino esters of substituted pyrazoles with aliphatic or aromatic nitriles under acidic conditions. For example, the reaction of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with nitriles in dioxane under dry HCl gas flow leads to pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This method can be performed conventionally or under microwave irradiation to improve yields and reduce reaction times. The crude product is isolated by basification and recrystallization.

Step Reagents/Conditions Outcome
1 Ortho-amino ester of substituted pyrazole + nitrile in dioxane Cyclization under dry HCl gas flow (6 h)
2 Basification with 5% NaOH, filtration Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

Microwave-assisted synthesis offers advantages such as higher yields, shorter reaction times, and better workup compared to conventional heating.

Chlorination and Subsequent Hydrazinolysis

Another method starts with chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride in the presence of trimethylamine to yield the 4-chloro derivative. This intermediate undergoes hydrazinolysis under reflux to form the 4-hydrazinyl derivative, which can be further condensed with aromatic aldehydes or ketones to introduce various substituents.

Step Reagents/Conditions Outcome
1 6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one + POCl3, TMA 4-chloro-6-methyl derivative
2 Hydrazine hydrate, reflux 4-hydrazinyl derivative
3 Condensation with aromatic aldehydes/ketones Substituted pyrazolo[3,4-d]pyrimidines

This route allows for structural diversification but requires careful control of reaction conditions to avoid side reactions.

Thiolation via Reaction with Carbon Disulfide or Thiourea

To introduce the thiol group at the 4-position, pyrazolo[3,4-d]pyrimidine derivatives can be treated with sulfur-containing reagents such as carbon disulfide or thiourea under basic or acidic conditions. For example, fusion of carboxylic acid amide derivatives of pyrazolo[3,4-d]pyrimidine with thiourea yields 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives. Alternatively, reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with phenyl isothiocyanate in dimethylformamide furnishes pyrazolo[3,4-d]pyrimidine-6-thione compounds.

Step Reagents/Conditions Outcome
1 Pyrazolo[3,4-d]pyrimidine carboxylic acid amide + thiourea, fusion 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine
2 5-amino-1H-pyrazole-4-carbonitrile + phenyl isothiocyanate, DMF Pyrazolo[3,4-d]pyrimidine-6-thione

These methods are effective for installing thiol or thione functionalities, which can be further manipulated to obtain the target thiol compound.

Direct Cyclization Using Triethyl Orthoformate and Related Reagents

Some syntheses employ triethyl orthoformate-mediated cyclization of enaminonitrile intermediates with pyrazole carbonitriles to form pyrazolo[3,4-d]pyrimidine derivatives. Subsequent treatment with ammonia or hydrazine derivatives can yield amino or hydrazino-substituted pyrazolopyrimidines, which can be converted to thiol derivatives by reaction with sulfur sources.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization with nitriles under HCl gas (conventional/microwave) Ortho-amino ester + nitriles + dry HCl gas High yields, microwave reduces time Requires handling of dry HCl gas
Chlorination + hydrazinolysis + condensation POCl3, TMA, hydrazine hydrate, aldehydes/ketones Allows structural diversity Multi-step, sensitive to conditions
Thiolation with thiourea or carbon disulfide Thiourea, carbon disulfide, fusion or reflux Direct thiol introduction Harsh conditions, possible side reactions
Triethyl orthoformate cyclization Triethyl orthoformate, ammonia/hydrazine Versatile intermediate formation Requires multiple steps

Research Findings and Optimization Notes

  • Microwave-assisted cyclization significantly improves reaction efficiency and yield compared to conventional heating.
  • Chlorination with phosphorus oxychloride is a reliable method to activate the 4-position for nucleophilic substitution, facilitating subsequent hydrazinolysis and functionalization.
  • Thiolation reactions require careful control of temperature and reaction time to avoid decomposition or overreaction; fusion methods with thiourea are commonly used but may require purification steps.
  • The choice of solvent (e.g., dioxane, DMF, ethanol) and base (e.g., KOH, NaOH) influences the reaction rate and product purity.
  • Spectral and elemental analyses (NMR, IR, MS, elemental analysis) are essential for confirming the structure and purity of intermediates and final products.

Summary Table of Key Synthetic Steps for this compound

Step No. Reaction Type Reagents/Conditions Product/Intermediate
1 Formation of substituted pyrazole Starting pyrazole derivative with 2-methoxy-5-methylphenyl substituent Substituted pyrazole intermediate
2 Cyclization to pyrazolo[3,4-d]pyrimidine Ortho-amino ester + nitrile, dry HCl gas, dioxane, microwave or conventional heating Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative
3 Chlorination at 4-position Phosphorus oxychloride, trimethylamine 4-chloro-pyrazolo[3,4-d]pyrimidine
4 Hydrazinolysis Hydrazine hydrate, reflux 4-hydrazinyl derivative
5 Thiolation Thiourea or carbon disulfide, fusion/reflux 4-thiol substituted pyrazolo[3,4-d]pyrimidine

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is highly versatile, allowing diverse substitutions that modulate biological activity. Key analogs include:

Compound Name / ID (from Evidence) Substituents Molecular Formula Key Features
Target Compound () 1-(2-Methoxy-5-methylphenyl), 4-thiol C₁₃H₁₂N₄OS Thiol group enhances reactivity; methoxy-methylphenyl increases lipophilicity.
1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol () 1-(3-Chloro-4-methoxyphenyl), 4-thiol C₁₂H₉ClN₄OS Chlorine substitution may improve binding to hydrophobic pockets; lower molecular weight (292.74 g/mol).
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine at position 4 C₁₇H₁₁N₅S Fused thienopyrimidine enhances π-π stacking; higher yield (82%) via Vilsmeier–Haack reaction .
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidines () Benzothiazole at position 1 C₁₆H₁₁N₅S Benzothiazole improves antimicrobial activity (e.g., against P. aeruginosa and C. albicans) .
PP1 analogs (e.g., 1NA-PP1, 2MB-PP1) () 1-(tert-butyl), 3-(aryl) Variable Bulky tert-butyl group confers selective PKC inhibition; insensitivity in WT PKC highlights substituent-dependent efficacy .

Key Observations :

  • Thiol vs. Amine/Oxy Groups : Thiol-containing derivatives (e.g., ) may exhibit distinct redox properties compared to urea-linked () or amine-substituted analogs ().
  • Aromatic Substituents : Electron-withdrawing groups (e.g., Cl in ) enhance binding affinity in hydrophobic environments, while electron-donating groups (e.g., methoxy in the target compound) improve solubility .

Biological Activity

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused heterocyclic structure. The presence of the thiol group (–SH) is significant as it can participate in various biochemical reactions, potentially influencing the compound's reactivity and biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). An MTT assay indicated an IC50 value of approximately 54.25% inhibition against HepG2 cells and 38.44% against HeLa cells, suggesting substantial antiproliferative activity .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds within this class have been shown to modulate serine-threonine kinases, which are crucial in cancer progression .

Antioxidant Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidines possess antioxidant properties:

  • Free Radical Scavenging : The compound has been tested for its ability to scavenge free radicals, with results indicating a notable increase in antioxidant capacity compared to controls . This property may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent:

  • Cellular Studies : In vitro studies on BV-2 microglial cells demonstrated that the compound could reduce LPS-induced inflammation. It inhibited the production of pro-inflammatory cytokines and reduced microglial activation .
  • In Vivo Evidence : Animal models have confirmed these findings, showing reduced astrocyte proliferation in LPS-injected mice treated with the compound .

Summary of Research Findings

Biological Activity Observations Reference
AnticancerIC50 values: HepG2 (54.25%), HeLa (38.44%)
AntioxidantSignificant free radical scavenging ability
Anti-inflammatoryReduced LPS-induced cytokine production

Case Studies

  • Case Study on Anticancer Activity :
    A study published in MDPI evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The findings suggested that modifications at specific positions significantly enhance their activity against different cancer types .
  • Case Study on Neuroprotection :
    Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it effectively mitigated glutamate-induced oxidative neurotoxicity in HT-22 cells, further supporting its potential therapeutic applications in neuroprotection .

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